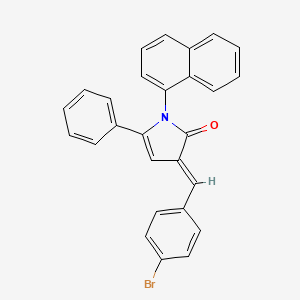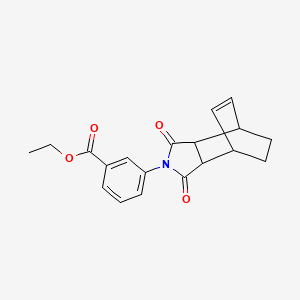![molecular formula C17H15ClN2O5 B11691628 Propyl 4-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11691628.png)
Propyl 4-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE is an organic compound that features a propyl ester group attached to a benzoate moiety, which is further substituted with a 2-chloro-4-nitrobenzamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-chloro-4-nitrobenzene.
Amidation: The 2-chloro-4-nitrobenzene is then reacted with 4-aminobenzoic acid to form 4-(2-chloro-4-nitrobenzamido)benzoic acid.
Esterification: Finally, the 4-(2-chloro-4-nitrobenzamido)benzoic acid is esterified with propanol in the presence of a catalyst such as sulfuric acid to yield PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-(2-hydroxy-4-nitrobenzamido)benzoate.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and propanol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Nucleophiles: Hydroxide ions, methoxide ions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 4-(2-chloro-4-aminobenzamido)benzoate.
Substitution: 4-(2-hydroxy-4-nitrobenzamido)benzoate.
Hydrolysis: 4-(2-chloro-4-nitrobenzamido)benzoic acid and propanol.
Applications De Recherche Scientifique
PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chlorine atom and the amido group also contribute to the compound’s reactivity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
PROPYL 4-(4-NITROBENZAMIDO)BENZOATE: Lacks the chlorine substituent, leading to different reactivity and biological activity.
PROPYL 4-(2-CHLOROBENZAMIDO)BENZOATE: Lacks the nitro group, resulting in reduced reactivity and different applications.
PROPYL 4-(2-HYDROXY-4-NITROBENZAMIDO)BENZOATE:
Uniqueness
PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE is unique due to the presence of both the nitro and chlorine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H15ClN2O5 |
|---|---|
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
propyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H15ClN2O5/c1-2-9-25-17(22)11-3-5-12(6-4-11)19-16(21)14-8-7-13(20(23)24)10-15(14)18/h3-8,10H,2,9H2,1H3,(H,19,21) |
Clé InChI |
FWEOFRAIQSBDDC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11691545.png)
![3-(hexylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11691554.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11691564.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691569.png)
![17-(2-Methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11691575.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11691578.png)

![(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691581.png)

![(4E)-5-(4-nitrophenyl)-2-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691589.png)

![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11691613.png)
![N-[4-(diethylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11691617.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11691620.png)
